molecular formula C9H5ClN2OS3 B2520161 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide CAS No. 306980-50-7

4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide

Cat. No.: B2520161
CAS No.: 306980-50-7
M. Wt: 288.78
InChI Key: VZAYQLZISZPNJY-UHFFFAOYSA-N
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Description

4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C9H5ClN2OS3 and its molecular weight is 288.78. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates the synthesis of various heterocyclic compounds containing 4-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide or its derivatives. These synthesized compounds have shown potential in different chemical applications due to their structural specificity. For instance, derivatives of 1,2,4-oxadiazoles, thiadiazoles, and triazoles derived from similar structures have been synthesized and have found applications in various fields, indicating the versatility and reactivity of these compounds in creating a wide range of chemical entities (Tumosienė et al., 2019), (Sharba et al., 2005), (Adhami et al., 2012).

Crystal Structure Analysis

Studies have also focused on understanding the crystal structure and properties of these compounds. The analysis of crystal structures can provide insights into the material properties and potential applications of these compounds in various scientific fields (Bol'shakov et al., 2017).

Properties

IUPAC Name

4-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS3/c10-6-3-1-5(2-4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAYQLZISZPNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=S)SS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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